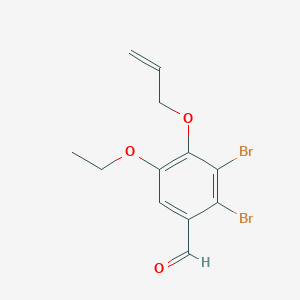
4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been extensively studied for its various properties.
Scientific Research Applications
Vibrational Spectroscopy
Studies involving related benzaldehyde derivatives like 4-ethoxybenzaldehyde have been conducted to understand molecular interactions and vibrational relaxation in binary mixtures. These studies, such as the one by Ramakrishnan et al. (2009), used Raman spectroscopy to analyze the solute molecules' behavior in various solvents, providing insights into hydrogen-bonded complexes and molecular dynamics (Ramakrishnan et al., 2009).
Synthesis of Naturally Occurring Compounds
Research like that by Mali and Massey (1998) described a procedure for synthesizing compounds derived from related aldehydes. Such research highlights the potential of 4-(allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde in synthesizing natural compounds and their analogs (Mali & Massey, 1998).
Anticancer Activity
Studies on compounds synthesized from related aldehydes, like those conducted by Sayekti et al. (2021), demonstrate the potential anticancer activity of these compounds. The research on C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene, synthesized from an analogous compound, showed significant cytotoxic activity against certain cancer cells (Sayekti et al., 2021).
Electrosynthesis and Catalysis
Research like Sherbo et al. (2018) explores electrosynthesis, using electricity for organic reactions. Such studies indicate potential applications of related benzaldehyde derivatives in paired electrolysis, contributing to sustainable chemical production (Sherbo et al., 2018).
Organic Synthesis and Chemical Reactivity
The synthesis and characterization of related compounds, such as those by Hafeez et al. (2019), showcase the potential of this compound in the field of organic synthesis. These studies delve into the synthesis of novel organic compounds and their properties, indicating the chemical versatility and potential applications in materials science (Hafeez et al., 2019).
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-3-5-17-12-9(16-4-2)6-8(7-15)10(13)11(12)14/h3,6-7H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUPFCAYMTGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2445195.png)
![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)
![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)
![3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2445198.png)
![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)




amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)
![1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2445212.png)
![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
